![molecular formula C83H139FN32O21 B10773750 [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)

[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UFP-112 est un peptide synthétique qui agit comme un agoniste puissant et durable du récepteur de la nociceptine/orphanine FQ (NOP). Ce composé a été conçu pour améliorer la puissance et la durée d'action par rapport au peptide naturel nociceptine/orphanine FQ. UFP-112 a montré un potentiel significatif dans diverses études pharmacologiques, notamment dans la gestion de la douleur et d'autres applications neurologiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : UFP-112 est synthétisé en combinant plusieurs modifications chimiques en une seule séquence peptidique. Les modifications comprennent l'incorporation de la para-fluorophénylalanine (pF) en position 4, de l'acide alpha-aminoisobutyrique (Aib) en position 7, de l'arginine (Arg) en position 14 et de la lysine (Lys) en position 15. Ces modifications sont connues pour augmenter l'affinité et la puissance du peptide pour le récepteur NOP et réduire sa sensibilité à la dégradation enzymatique .

Méthodes de production industrielle : La production industrielle de UFP-112 implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour synthétiser les peptides. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, suivies d'un clivage de la résine et d'une purification par chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions : UFP-112 subit principalement des réactions de formation et de clivage de liaisons peptidiques pendant sa synthèse et sa dégradation. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants :

Formation de liaisons peptidiques : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés dans les étapes de couplage de la SPPS.

Clivage de la résine : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs.

Principaux produits formés : Le principal produit formé est le peptide UFP-112 entièrement synthétisé. Pendant la dégradation, des fragments peptidiques plus petits et des acides aminés individuels peuvent être produits .

4. Applications de la recherche scientifique

Médecine : UFP-112 s'est montré prometteur comme analgésique non addictif avec une puissance plus élevée et une durée d'action plus longue que les opioïdes traditionnels. .

5. Mécanisme d'action

UFP-112 exerce ses effets en activant sélectivement le récepteur de la nociceptine/orphanine FQ (NOP). En se liant au récepteur NOP, UFP-112 induit des changements conformationnels qui activent les protéines G, conduisant à l'inhibition de l'adénylate cyclase et à une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). Cela se traduit par la modulation des canaux ioniques et de la libération de neurotransmetteurs, produisant finalement des effets analgésiques et autres effets physiologiques .

Composés similaires :

- Nociceptine

Applications De Recherche Scientifique

Mécanisme D'action

UFP-112 exerts its effects by selectively activating the nociceptin/orphanin FQ receptor (NOP). Upon binding to the NOP receptor, UFP-112 induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and other physiological effects .

Comparaison Avec Des Composés Similaires

- **Nocicept

Propriétés

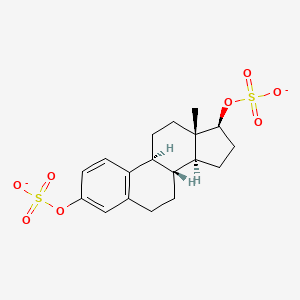

Formule moléculaire |

C83H139FN32O21 |

|---|---|

Poids moléculaire |

1940.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-2-methylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C83H139FN32O21/c1-44(67(125)107-54(22-14-34-98-80(92)93)70(128)108-51(19-8-11-31-85)69(127)111-55(23-15-35-99-81(94)95)71(129)109-52(20-9-12-32-86)72(130)112-58(39-61(90)120)75(133)106-50(66(91)124)29-30-60(89)119)104-77(135)59(43-117)113-73(131)53(21-10-13-33-87)110-74(132)56(24-16-36-100-82(96)97)114-79(137)83(3,4)116-64(123)42-103-78(136)65(45(2)118)115-76(134)57(38-47-25-27-48(84)28-26-47)105-63(122)41-101-62(121)40-102-68(126)49(88)37-46-17-6-5-7-18-46/h5-7,17-18,25-28,44-45,49-59,65,117-118H,8-16,19-24,29-43,85-88H2,1-4H3,(H2,89,119)(H2,90,120)(H2,91,124)(H,101,121)(H,102,126)(H,103,136)(H,104,135)(H,105,122)(H,106,133)(H,107,125)(H,108,128)(H,109,129)(H,110,132)(H,111,127)(H,112,130)(H,113,131)(H,114,137)(H,115,134)(H,116,123)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |

Clé InChI |

GVIRJSRJRJCCJE-HCYVKCTOSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

SMILES canonique |

CC(C(C(=O)NCC(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)

![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)

![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)

![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)

![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)

![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)

![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)

![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)